Cas no 2229129-72-8 (2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid)
2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid
- 2229129-72-8
- EN300-1917589
-
- Inchi: 1S/C9H11BrO3S/c1-3-5(8(11)12)7-4-6(10)9(13-2)14-7/h4-5H,3H2,1-2H3,(H,11,12)
- InChI Key: XCLAXGGHHRPVPT-UHFFFAOYSA-N
- SMILES: BrC1=C(OC)SC(=C1)C(C(=O)O)CC
Computed Properties
- Exact Mass: 277.96123g/mol
- Monoisotopic Mass: 277.96123g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 74.8Ų
2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1917589-0.05g |
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2229129-72-8 | 0.05g |
$1224.0 | 2023-09-17 | ||
| Enamine | EN300-1917589-0.1g |
2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid |
2229129-72-8 | 0.1g |
$1283.0 | 2023-09-17 | ||
| Enamine | EN300-1917589-0.25g |
2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid |
2229129-72-8 | 0.25g |
$1341.0 | 2023-09-17 | ||
| Enamine | EN300-1917589-0.5g |
2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid |
2229129-72-8 | 0.5g |
$1399.0 | 2023-09-17 | ||
| Enamine | EN300-1917589-1.0g |
2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid |
2229129-72-8 | 1g |
$1458.0 | 2023-05-31 | ||
| Enamine | EN300-1917589-2.5g |
2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid |
2229129-72-8 | 2.5g |
$2856.0 | 2023-09-17 | ||
| Enamine | EN300-1917589-5.0g |
2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid |
2229129-72-8 | 5g |
$4226.0 | 2023-05-31 | ||
| Enamine | EN300-1917589-10.0g |
2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid |
2229129-72-8 | 10g |
$6266.0 | 2023-05-31 | ||
| Enamine | EN300-1917589-1g |
2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid |
2229129-72-8 | 1g |
$1458.0 | 2023-09-17 | ||
| Enamine | EN300-1917589-5g |
2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid |
2229129-72-8 | 5g |
$4226.0 | 2023-09-17 |
2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid
Comprehensive Overview of 2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid (CAS No. 2229129-72-8)
2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid (CAS No. 2229129-72-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique thiophene ring structure substituted with bromo and methoxy groups, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C9H11BrO3S, highlights its potential for diverse applications, particularly in drug discovery and material science.
The growing interest in 2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid is driven by its role in the development of novel therapeutic agents. Researchers are increasingly exploring its utility in designing small-molecule inhibitors and biologically active compounds. The presence of the bromo substituent enhances its reactivity, making it a valuable building block for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in modern drug development.
In the context of green chemistry and sustainable synthesis, 2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid has been investigated for its potential in eco-friendly catalytic processes. The compound's stability under mild reaction conditions aligns with the global push toward reducing hazardous waste in chemical manufacturing. This aspect is particularly relevant to industries seeking cost-effective and environmentally benign synthetic routes.
Another area of interest is the compound's application in material science. The thiophene moiety is known for its electron-rich properties, which are exploited in the design of organic semiconductors and conductive polymers. With the rise of flexible electronics and optoelectronic devices, researchers are examining derivatives of this compound for their potential in next-generation materials. Its structural features make it a candidate for photovoltaic applications, contributing to advancements in renewable energy technologies.
From a commercial perspective, the demand for 2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid is expected to grow, driven by its multifaceted applications. Suppliers and manufacturers are focusing on high-purity synthesis to meet the stringent requirements of pharmaceutical and material science industries. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to ensure the compound's quality and consistency, addressing the need for reliable chemical intermediates in research and production.
In summary, 2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid (CAS No. 2229129-72-8) represents a critical component in modern chemistry, bridging the gap between academic research and industrial applications. Its relevance to drug discovery, sustainable synthesis, and advanced materials underscores its importance in addressing contemporary scientific and technological challenges. As research continues to unveil its potential, this compound is poised to play a pivotal role in shaping the future of chemical innovation.
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